Destrifluoroethoxy Lansoprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

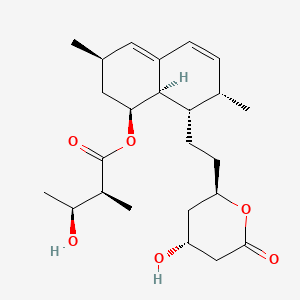

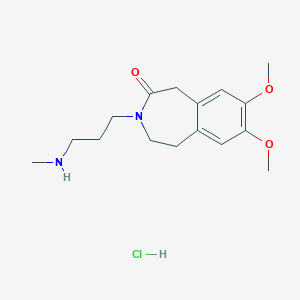

Destrifluoroethoxy Lansoprazole, also known as 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, is a compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 g/mol . It is categorized as an impurity standard .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core, a sulfinyl group, and a 3-methylpyridin-2-yl group . The geometrical parameters of the compound have been studied using DFT calculations and compared with single crystal XRD data .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 550.7±52.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa value is predicted to be 9.62±0.10 .Mécanisme D'action

Target of Action

Destrifluoroethoxy Lansoprazole, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are located on the luminal surface of the parietal cell membrane in the stomach . They play a crucial role in the secretion of gastric acid, which is essential for digestion but can cause problems when produced in excess .

Mode of Action

this compound is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it irreversibly binds to and inhibits the gastric H,K-ATPase pumps . This inhibition blocks the final step in gastric acid production, effectively reducing the secretion of gastric acid . This action helps in promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the final stage of this pathway . This disruption leads to a decrease in gastric acid production, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison Syndrome .

Pharmacokinetics

this compound is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . The pharmacokinetics of this compound appear to be linear over a range from 15 to 60mg . It is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . It also reduces pepsin secretion, making it a useful treatment for conditions associated with excessive pepsin .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. It is converted to active metabolites in the acid environment of the parietal cells . In healthy elderly volunteers, the area under the plasma concentration-time curve (AUC) and half-life are significantly greater after single administration than that in young volunteers . Renal failure has no influence on the pharmacokinetics of this compound, but severe hepatic failure causes a significant decrease in clearance and an increase in the AUC and half-life of this compound .

Safety and Hazards

Lansoprazole, a related compound, is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection when handling the compound .

Analyse Biochimique

Biochemical Properties

It is known that it has a boiling point of 550.7±52.0 °C and a density of 1.41±0.1 g/cm3

Cellular Effects

It is reasonable to hypothesize that, like lansoprazole, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Destrifluoroethoxy Lansoprazole is not well-defined. As a derivative of lansoprazole, it may share similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Lansoprazole, the parent compound, is known to be extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 .

Transport and Distribution

Transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs in clinical use .

Subcellular Localization

The localization of a drug at the subcellular level can significantly impact its pharmacological activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Destrifluoroethoxy Lansoprazole involves the substitution of the fluorine atom in Lansoprazole with an ethoxy group followed by the substitution of the methyl group in the resulting compound with a trifluoromethyl group.", "Starting Materials": ["Lansoprazole", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Trifluoromethyl iodide", "Potassium carbonate", "Toluene"], "Reaction": ["Step 1: Ethoxylation of Lansoprazole - Lansoprazole is dissolved in ethanol and hydrochloric acid is added to the solution. Sodium hydroxide is added to adjust the pH to 7-8. Ethanol is then added to the solution followed by the addition of potassium carbonate. The resulting mixture is stirred at room temperature for several hours to yield Destrifluoroethoxy Lansoprazole.", "Step 2: Trifluoromethylation of Destrifluoroethoxy Lansoprazole - Destrifluoroethoxy Lansoprazole is dissolved in toluene and trifluoromethyl iodide is added to the solution. The mixture is heated under reflux for several hours. The reaction mixture is then cooled and filtered to yield the final product, Destrifluoroethoxy Lansoprazole."] } | |

Numéro CAS |

60524-97-2 |

Formule moléculaire |

C14H13N3OS |

Poids moléculaire |

271.34 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)